SB26019

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

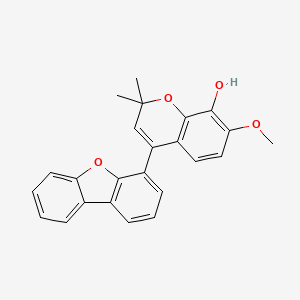

C24H20O4 |

|---|---|

分子量 |

372.4 g/mol |

IUPAC名 |

4-dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol |

InChI |

InChI=1S/C24H20O4/c1-24(2)13-18(17-11-12-20(26-3)21(25)23(17)28-24)16-9-6-8-15-14-7-4-5-10-19(14)27-22(15)16/h4-13,25H,1-3H3 |

InChIキー |

KTOKBPBESWDZHM-UHFFFAOYSA-N |

正規SMILES |

CC1(C=C(C2=C(O1)C(=C(C=C2)OC)O)C3=CC=CC4=C3OC5=CC=CC=C45)C |

製品の起源 |

United States |

Foundational & Exploratory

SB-269970: A Deep Dive into its Mechanism of Action as a 5-HT7 Receptor Antagonist

For Immediate Release

HARLOW, UK – SB-269970, a research chemical developed by GlaxoSmithKline, has been firmly established as a potent and selective antagonist of the 5-HT7 receptor.[1] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its interaction with cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism: Selective Antagonism of the 5-HT7 Receptor

SB-269970 exerts its pharmacological effects primarily through competitive antagonism of the 5-HT7 receptor, a G-protein coupled receptor (GPCR).[2] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of this receptor. Evidence also suggests that SB-269970 may act as an inverse agonist, capable of reducing the basal activity of constitutively active 5-HT7 receptors.[1][3]

Quantitative Pharmacological Profile

The potency and selectivity of SB-269970 have been quantified through various in vitro assays. The following tables summarize the key binding and functional data.

Table 1: Binding Affinity of SB-269970 for 5-HT7 Receptors

| Species/Tissue | Radioligand | Parameter | Value | Reference |

| Human (recombinant, HEK293 cells) | [3H]-5-CT | pKi | 8.9 ± 0.1 | [3] |

| Human (recombinant, HEK293 cells) | [3H]-SB-269970 | pKi | 8.61 ± 0.10 | [4] |

| Human (recombinant, HEK293 cells) | [3H]-SB-269970 | KD | 1.25 ± 0.05 nM | [5] |

| Guinea Pig (cerebral cortex) | [3H]-5-CT | pKi | 8.3 ± 0.2 | [3] |

| Guinea Pig (cerebral cortex) | [3H]-SB-269970 | KD | 1.7 ± 0.3 nM | [4][5] |

Table 2: Functional Antagonist Potency of SB-269970

| Assay System | Agonist | Parameter | Value | Reference |

| Human 5-HT7(a) receptor (adenylyl cyclase assay) | 5-CT | pA2 | 8.5 ± 0.2 | [3] |

| Guinea Pig hippocampal membranes (adenylyl cyclase assay) | 5-CT | pKB | 8.3 ± 0.1 | [3] |

| Human 5-HT7 receptor | 5-HT | EC50 | 1.25 nM | [1] |

Table 3: Receptor Binding Selectivity of SB-269970

| Receptor | Selectivity Fold vs. 5-HT7 | Reference |

| Other 5-HT receptors | >50-fold | [6] |

| Human 5-ht5A receptor | 50-fold | [3] |

| α2-adrenergic receptor | Significantly lower affinity (blocked at 10 µM) | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the methods used to characterize SB-269970, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

A summary of the key experimental methodologies used to characterize SB-269970 is provided below.

Radioligand Binding Assays

These assays are fundamental in determining the affinity of SB-269970 for the 5-HT7 receptor.

-

Membrane Preparation:

-

HEK293 cells stably expressing the human 5-HT7(a) receptor or guinea pig cerebral cortex tissue are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl).[4]

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer.[4] Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Aliquots of the membrane preparation (typically 8-10 µg of protein) are incubated in a final volume of assay buffer.[4]

-

The incubation mixture contains a fixed concentration of a radioligand (e.g., [3H]-SB-269970 or [3H]-5-CT) and varying concentrations of the unlabeled competitor drug (SB-269970).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM methiothepin).[5]

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 40 minutes).[4][5]

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

Competition binding data are analyzed using non-linear regression to determine the IC50 value (the concentration of SB-269970 that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Assays (Adenylyl Cyclase Activity)

These assays measure the ability of SB-269970 to antagonize the functional response of the 5-HT7 receptor, which is coupled to the stimulation of adenylyl cyclase.

-

Membrane Preparation:

-

Membranes are prepared from cells expressing the 5-HT7 receptor or from tissues such as the guinea pig hippocampus, as described for the binding assays.[3]

-

-

Adenylyl Cyclase Assay:

-

Membranes are incubated in an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Varying concentrations of SB-269970 are added to the incubation mixture.

-

The reaction is initiated by the addition of a 5-HT7 receptor agonist (e.g., 5-CT).[3]

-

The mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of cAMP produced is quantified, often using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The concentration-response curves for the agonist in the absence and presence of different concentrations of SB-269970 are plotted.

-

A Schild analysis is performed on the parallel rightward shift of the agonist dose-response curve caused by SB-269970 to determine the pA2 value, which is a measure of the antagonist's potency.[3] The pKB value is also calculated to represent the antagonist's dissociation constant.[3]

-

In Vivo Effects and Therapeutic Potential

In animal models, SB-269970 has demonstrated a range of effects that suggest potential therapeutic applications for 5-HT7 receptor antagonists. Studies have shown that SB-269970 exhibits anxiolytic and antidepressant-like properties in rodents.[7] Furthermore, it has been shown to attenuate hyperlocomotion induced by psychostimulants like amphetamine and ketamine, suggesting antipsychotic potential.[6][8] SB-269970 has also shown pro-cognitive effects in models of recognition memory.[2] These in vivo findings, which are linked to substantial brain receptor occupancy, underscore the potential of targeting the 5-HT7 receptor for treating a variety of neuropsychiatric disorders.[2]

References

- 1. SB-269970 - Wikipedia [en.wikipedia.org]

- 2. Effects of the selective 5-HT(7) receptor antagonist SB-269970 in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of SB-269970, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-269970: A Comprehensive Technical Guide to its 5-HT7 Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-269970 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes including thermoregulation, circadian rhythm, mood disorders, and cognitive function.[1][2] Its high affinity and selectivity for the 5-HT7 receptor have established SB-269970 as an invaluable pharmacological tool for elucidating the receptor's role in the central nervous system and peripheral tissues.[3][4] This technical guide provides an in-depth analysis of the selectivity profile of SB-269970, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Data Presentation: Binding Affinity and Functional Activity

The selectivity of SB-269970 is demonstrated by its high binding affinity for the 5-HT7 receptor and significantly lower affinity for other serotonin receptor subtypes and a wide range of other neurotransmitter receptors.

Table 1: Binding Affinity of SB-269970 at Serotonin (5-HT) Receptors

| Receptor Subtype | Species | pKi | Ki (nM) | Selectivity vs. 5-HT7 | Reference |

| 5-HT7 | Human (cloned) | 8.9 ± 0.1 | 1.25 | - | [5][6] |

| 5-HT7 | Guinea-pig (cortex) | 8.3 ± 0.2 | 5.01 | - | [5][6] |

| 5-ht5A | Human | - | - | 50-fold | [5] |

| 5-HT1A | - | <7.0 | >100 | >100-fold | [5] |

| 5-HT1B | - | <7.0 | >100 | >100-fold | [5] |

| 5-HT1D | - | <7.0 | >100 | >100-fold | [5] |

| 5-HT2A | - | <7.0 | >100 | >100-fold | [5] |

| 5-HT2C | - | <7.0 | >100 | >100-fold | [5] |

| 5-HT6 | - | <7.0 | >100 | >100-fold | [5] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.[7]

Table 2: Functional Antagonist Activity of SB-269970

| Assay | Tissue/Cell Line | Agonist | pA2 / pKB | Reference |

| Adenylyl Cyclase Activity | h5-HT7(a)/HEK293 membranes | 5-CT | 8.5 ± 0.2 | [5] |

| Adenylyl Cyclase Activity | Guinea-pig hippocampal membranes | 5-CT | 8.3 ± 0.1 | [5] |

Note: The pA2 and pKB values are measures of antagonist potency. These values are in good agreement with the pKi values obtained from radioligand binding studies, confirming that SB-269970 is a competitive antagonist at the 5-HT7 receptor.[5] Some studies also suggest that SB-269970 may exhibit inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[3][5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity profile of SB-269970.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor.[8] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of an unlabeled compound, such as SB-269970, to displace the radiolabeled ligand is measured, allowing for the determination of its inhibition constant (Ki).[9]

Objective: To determine the binding affinity (Ki) of SB-269970 for the 5-HT7 receptor and other receptor subtypes.

Materials:

-

Membrane preparations from HEK293 cells stably expressing the human 5-HT7(a) receptor (h5-HT7(a)/HEK293) or from guinea-pig cerebral cortex.[5][10]

-

Radioligand: [3H]-5-carboxamidotryptamine ([3H]-5-CT) or [3H]-SB-269970.[5][10]

-

Unlabeled ligands for competition assays (e.g., SB-269970, 5-HT, and other receptor-specific ligands).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.7).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cells or tissues. The final membrane pellet is resuspended in the assay buffer.[11]

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (SB-269970) in a final volume of typically 250-500 µL.[11]

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).[5]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[11]

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Functional Adenylyl Cyclase Assay

The 5-HT7 receptor is canonically coupled to the Gs protein, which upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][12] Functional assays measuring cAMP accumulation are therefore used to determine the antagonist properties of compounds like SB-269970.

Objective: To determine the functional antagonist potency (pA2 or pKB) of SB-269970 at the 5-HT7 receptor.

Materials:

-

Membrane preparations from h5-HT7(a)/HEK293 cells or guinea-pig hippocampus.[5]

-

5-CT (agonist).

-

SB-269970 (antagonist).

-

ATP and a GTP regenerating system.

-

cAMP assay kit (e.g., based on radioimmunoassay or fluorescence resonance energy transfer - FRET).[13][14]

Procedure:

-

Membrane Incubation: Membranes are incubated in a buffer containing ATP, a GTP regenerating system, the agonist (5-CT) at various concentrations, and the antagonist (SB-269970) at a fixed concentration.

-

Reaction Initiation and Termination: The adenylyl cyclase reaction is initiated by the addition of the membranes and allowed to proceed for a specific time (e.g., 15 minutes at 30°C). The reaction is then terminated, for example, by heating.

-

cAMP Measurement: The amount of cAMP produced is quantified using a suitable assay kit.

-

Data Analysis: Concentration-response curves for the agonist in the absence and presence of the antagonist are generated. The antagonist potency is calculated as a pA2 or pKB value from the rightward shift of the agonist concentration-response curve caused by the antagonist.[5]

Mandatory Visualizations

5-HT7 Receptor Signaling Pathway

References

- 1. Frontiers | 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders [frontiersin.org]

- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB-269970 - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

SB-269970: A Technical Guide to its Pharmacokinetics and Brain Penetrance

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-269970 is a potent and selective antagonist of the 5-HT7 serotonin receptor, which has been instrumental in elucidating the physiological roles of this receptor subtype.[1][2] Its utility in preclinical research, particularly in the fields of neuroscience and psychopharmacology, is significantly influenced by its pharmacokinetic profile and its ability to penetrate the central nervous system (CNS). This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and brain penetrance of SB-269970, compiled from peer-reviewed literature. The information is presented to be a valuable resource for researchers designing and interpreting studies involving this compound.

Pharmacokinetic Properties

The pharmacokinetic profile of SB-269970 has been primarily characterized in rats and guinea pigs. The compound is noted for its rapid clearance from the systemic circulation.[1][2][3][4]

Absorption and Distribution

Following intraperitoneal (i.p.) administration in rats, SB-269970 is rapidly distributed into the brain.[3] Blood levels in rats peaked at 30 minutes post-dose.[1]

Metabolism and Excretion

SB-269970 is rapidly cleared in rats, with a blood clearance (CLb) of approximately 140 ml/min/kg.[1][2][3][4] This rapid elimination suggests a short duration of action in vivo.[1][3] Further details on the metabolic pathways and excretion routes are not extensively documented in the available literature.

Quantitative Pharmacokinetic Parameters

The following table summarizes the available quantitative pharmacokinetic data for SB-269970 in rats.

| Parameter | Value | Species | Route of Administration | Source |

| Blood Clearance (CLb) | ~140 ml/min/kg | Rat | Intravenous Infusion | [1][2][3][4] |

| Steady-State Blood Concentration | 0.163 µM | Rat | Intravenous Infusion (0.5 mg/kg/h for 12h) | [1][3] |

| Blood Concentration (30 min post-dose) | 365 nM | Rat | 3 mg/kg i.p. | [1] |

| Blood Concentration (2 h post-dose) | 37 nM | Rat | 3 mg/kg i.p. | [1] |

Brain Penetrance

SB-269970 demonstrates good penetration into the central nervous system, a critical characteristic for a tool compound targeting central 5-HT7 receptors.

Steady-State Brain-to-Blood Ratio

Under steady-state conditions achieved through intravenous infusion in rats, SB-269970 exhibits a brain-to-blood ratio of approximately 0.83:1.[1][2][3][4] This indicates that the compound readily crosses the blood-brain barrier and distributes into the brain tissue.

Brain Tissue Concentrations

Following a single intraperitoneal dose, SB-269970 is detectable in the brain tissue of both rats and guinea pigs, although concentrations decline rapidly, consistent with its fast systemic clearance.[2][3][4]

The table below presents the reported brain concentrations of SB-269970 at specific time points after administration.

| Time Point | Brain Concentration (Rat) | Brain Concentration (Guinea Pig) | Dose and Route | Source |

| 30 min | 87 nM | 31 nM | 3 mg/kg i.p. | [2][3][4] |

| 60 min | 58 nM | 51 nM | 3 mg/kg i.p. | [2][3][4] |

| > 1 h | Not measurable | - | 3 mg/kg i.p. | [3] |

| Steady-State | 0.136 µM | - | 0.5 mg/kg/h i.v. infusion | [1][3] |

Experimental Methodologies

This section details the experimental protocols employed in the key studies that have characterized the pharmacokinetics and brain penetrance of SB-269970.

Determination of Steady-State Brain-to-Blood Ratio

-

Animal Model: Male Sprague Dawley rats, surgically equipped with cannulas in the jugular and femoral veins.[1]

-

Dosing Regimen: A continuous intravenous infusion of SB-269970-A (0.5 mg free base/kg/h) was administered over 12 hours to achieve steady-state concentrations.[1][3]

-

Sample Collection: Blood samples were collected from the jugular vein during the latter part of the infusion to confirm steady-state. At the 12-hour mark, animals were exsanguinated, and brains were removed.[1]

-

Sample Preparation: Blood samples were diluted with an equal volume of water. Brains were diluted with two volumes of water and homogenized. All samples were stored at -80°C prior to analysis.[1]

-

Analytical Method: Quantification of SB-269970 in blood and brain homogenates was performed using a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[1]

Quantification of SB-269970 in Biological Samples

-

Sample Preparation: To 50 µL of blood or brain homogenate, 250 µL of acetonitrile containing an internal standard was added. The samples were mixed thoroughly and then centrifuged. The resulting supernatant was transferred to a vial containing ammonium acetate buffer.[1]

-

Chromatography: The analysis was performed using liquid chromatography.

-

Mass Spectrometry: Detection was carried out using tandem mass spectrometry (MS/MS).[1]

-

Quantification: The lower limit of quantification was 0.014 µM (5 ng/mL), and the assay was linear up to 5.600 µM (2000 ng/mL).[1] A correction was applied to brain concentrations to account for residual blood in the tissue.[1]

5-HT7 Receptor Signaling Pathway

SB-269970 exerts its pharmacological effects by antagonizing the 5-HT7 receptor. This receptor is primarily coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Gaps in Knowledge and Future Directions

Despite its widespread use as a research tool, a comprehensive public dataset on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of SB-269970 is lacking. Key areas that would benefit from further investigation include:

-

Oral Bioavailability: Determining the oral bioavailability of SB-269970 would be crucial for studies considering oral administration.

-

Plasma Protein Binding: The extent of plasma protein binding is unknown and would be important for understanding the unbound, pharmacologically active concentration of the drug.

-

Metabolic Profiling: Identification of the major metabolites and the cytochrome P450 enzymes responsible for the metabolism of SB-269970 would provide a more complete picture of its disposition.

-

Full Pharmacokinetic Profile: A complete pharmacokinetic study following single intravenous and oral doses would provide essential parameters such as Cmax, Tmax, and elimination half-life.

-

In Vivo Microdialysis: The use of in vivo microdialysis would allow for the direct measurement of unbound SB-269970 concentrations in the brain extracellular fluid, providing a more accurate assessment of target engagement.

-

PET Imaging: The development of a radiolabeled version of SB-269970 for positron emission tomography (PET) would enable non-invasive, dynamic quantification of its brain kinetics and receptor occupancy in living subjects. While structural analogs have been developed for PET, a dedicated radiotracer of SB-269970 itself is not available.[4][5]

References

- 1. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Comparison of 4 radiolabeled antagonists for serotonin 5-HT(7) receptor neuroimaging: toward the first PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-269970 In Vitro Binding Affinity (pKi): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-269970 is a potent and selective antagonist of the serotonin 5-HT7 receptor.[1] Its high affinity for this receptor subtype has made it a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT7 receptor. This technical guide provides a comprehensive overview of the in vitro binding affinity of SB-269970, detailed experimental protocols for its characterization, and an exploration of the associated signaling pathways.

Data Presentation: In Vitro Binding Affinity of SB-269970

The binding affinity of SB-269970 for the human 5-HT7 receptor is well-documented, with a pKi value of approximately 8.9.[2] The compound exhibits significant selectivity for the 5-HT7 receptor over other serotonin receptor subtypes and other classes of receptors. The following table summarizes the pKi values for SB-269970 at various receptors.

| Receptor | Species | pKi | Reference |

| 5-HT7 | Human | 8.9 | [2] |

| Guinea-pig | 8.3 | [2] | |

| 5-HT1A | - | <7.0 | [2] |

| 5-HT1B | - | <6.0 | [2] |

| 5-HT1D | - | <6.0 | [2] |

| 5-HT2A | - | <6.0 | [2] |

| 5-HT2C | - | <6.0 | [2] |

| 5-HT5A | Human | 7.2 | [2] |

| 5-HT6 | - | <6.0 | [2] |

| Dopamine D2 | - | <6.0 | [2] |

| Adrenergic α1 | - | <6.0 | [2] |

| Adrenergic α2 | - | <6.0 | [2] |

| Histamine H1 | - | <6.0 | [2] |

| Muscarinic (M1-M5) | - | <6.0 | [2] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of SB-269970 for the 5-HT7 receptor using membranes from HEK293 cells stably expressing the human 5-HT7 receptor and [3H]-5-carboxamidotryptamine ([3H]-5-CT) as the radioligand.

1. Cell Membrane Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT7 receptor in appropriate media.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

A fixed concentration of [3H]-5-CT (typically at or below its Kd value).

-

Increasing concentrations of the competing ligand, SB-269970.

-

Cell membrane preparation.

-

-

For determination of non-specific binding, a high concentration of a non-labeled 5-HT7 receptor ligand (e.g., 10 µM 5-HT) is used in place of SB-269970.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

5. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of SB-269970.

-

Plot the specific binding as a function of the logarithm of the SB-269970 concentration.

-

Determine the IC50 value (the concentration of SB-269970 that inhibits 50% of the specific binding of [3H]-5-CT) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value (pKi = -log(Ki)) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of SB-269970 to antagonize the agonist-induced activation of adenylyl cyclase via the 5-HT7 receptor.

1. Membrane Preparation:

-

Prepare cell membranes from HEK293 cells expressing the 5-HT7 receptor as described in the radioligand binding assay protocol.

2. Assay Procedure:

-

In a reaction tube, combine the cell membranes with assay buffer containing ATP and an ATP-regenerating system (e.g., creatine phosphate and creatine kinase).

-

Add a fixed concentration of a 5-HT7 receptor agonist (e.g., 5-CT).

-

Add increasing concentrations of SB-269970.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).

3. cAMP Quantification:

-

Measure the amount of cyclic AMP (cAMP) produced in each reaction tube using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

4. Data Analysis:

-

Plot the amount of cAMP produced as a function of the logarithm of the SB-269970 concentration.

-

Determine the IC50 value for the inhibition of agonist-stimulated adenylyl cyclase activity.

-

This data can be used to determine the potency of SB-269970 as a functional antagonist.

Mandatory Visualizations

Caption: Experimental workflow for determining the in vitro binding affinity of SB-269970.

Caption: 5-HT7 receptor signaling pathway.

References

Unraveling the Dual Identity of SB-269970: A Technical Guide to its 5-HT7 Receptor Antagonist and Inverse Agonist Properties

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of SB-269970, a potent and selective ligand for the serotonin 7 (5-HT7) receptor. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the dual characteristics of SB-269970 as both a competitive antagonist and a potent inverse agonist at the 5-HT7 receptor. Through a comprehensive review of key experimental data and methodologies, this guide aims to provide a clear and detailed understanding of its complex mechanism of action.

Introduction: The Enigmatic 5-HT7 Receptor and the Significance of SB-269970

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] Emerging evidence also suggests its coupling to the G12 alpha subunit, implicating it in the regulation of cellular morphology.[2][3] The 5-HT7 receptor is known to exhibit constitutive, or agonist-independent, activity, a key factor in understanding the actions of ligands like SB-269970.[4]

SB-269970, chemically known as (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)-pyrrolidine-1-sulfonyl)-phenol, has been instrumental in characterizing the physiological and pathological roles of the 5-HT7 receptor.[1][5] Initially identified as a potent and selective competitive antagonist, further studies revealed its significant inverse agonist properties, capable of reducing the basal, constitutive activity of the receptor.[4][6] This dual functionality makes SB-269970 a critical tool for dissecting the nuances of 5-HT7 receptor signaling.

Quantitative Pharmacological Profile of SB-269970

The pharmacological activity of SB-269970 has been extensively quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data from seminal studies, providing a comparative overview of its antagonist and inverse agonist properties.

Table 1: Binding Affinity of SB-269970 at the 5-HT7 Receptor

| Radioligand | Preparation | Parameter | Value | Reference |

| [³H]-5-CT | Human cloned 5-HT7(a) receptor (HEK293 cells) | pKi | 8.9 ± 0.1 | [4] |

| [³H]-5-CT | Guinea-pig cortex | pKi | 8.3 ± 0.2 | [4] |

| [³H]-SB-269970 | Human cloned 5-HT7(a) receptor (HEK293 cells) | pKi | 8.61 ± 0.10 | |

| [³H]-SB-269970 | Human cloned 5-HT7(a) receptor (HEK293 cells) | KD (nM) | 1.25 ± 0.05 | |

| [³H]-SB-269970 | Guinea-pig cortex | KD (nM) | 1.7 ± 0.3 |

Table 2: Antagonist Potency of SB-269970 at the 5-HT7 Receptor

| Agonist | Preparation | Parameter | Value | Reference |

| 5-CT | Human 5-HT7(a)/HEK293 membranes | pA2 | 8.5 ± 0.2 | [4] |

| 5-CT | Guinea-pig hippocampal membranes | pKB | 8.3 ± 0.1 | [4] |

Table 3: Inverse Agonist Efficacy of SB-269970 at the Human 5-HT7a Receptor

| Assay System | Parameter | Value | Comparison | Reference |

| Intact CHO cells expressing h5-HT7a | IC50 (cAMP inhibition) | 16 nM | - | [7] |

| Intact CHO cells expressing h5-HT7a | Emax (% inhibition of basal cAMP) | ~80% | Methiothepin (full inverse agonist) ~100% | [7] |

| Intact CHO cells expressing h5-HT7a | Activity | Quasi-full inverse agonist | SB-258719 (neutral antagonist), SB-258741 (partial inverse agonist) | [7] |

Signaling Pathways and Mechanisms of Action

To visually represent the molecular interactions and experimental logic discussed, the following diagrams have been generated using the DOT language.

5-HT7 Receptor Signaling Cascade

The primary signaling pathway initiated by the 5-HT7 receptor involves the activation of the Gs alpha subunit, leading to the stimulation of adenylyl cyclase (AC) and the subsequent production of cyclic AMP (cAMP) from ATP.

Antagonist vs. Inverse Agonist Action

SB-269970 exhibits two distinct modes of action at the 5-HT7 receptor. As a competitive antagonist, it blocks the binding of agonists like 5-HT. As an inverse agonist, it reduces the receptor's basal, constitutive activity.

Detailed Experimental Protocols

The characterization of SB-269970 relies on two primary experimental paradigms: radioligand binding assays to determine its affinity for the 5-HT7 receptor and functional assays to measure its impact on cAMP accumulation.

Radioligand Binding Assay for Antagonist Affinity

This protocol is adapted from the methods described by Hagan et al. (2000) to determine the binding affinity (Ki) of SB-269970.

Objective: To measure the competitive displacement of a radiolabeled agonist ([³H]-5-CT) from the 5-HT7 receptor by SB-269970.

Materials:

-

Membranes from HEK293 cells stably expressing the human 5-HT7(a) receptor.

-

[³H]-5-carboxamidotryptamine ([³H]-5-CT)

-

SB-269970

-

5-HT (for defining non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.7

-

96-well microplates

-

Glass fiber filters (e.g., GF/B)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of SB-269970 in the assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

SB-269970 at various concentrations (or buffer for total binding, or 10 µM 5-HT for non-specific binding).

-

[³H]-5-CT (final concentration of ~0.7 nM).

-

Cell membranes (approximately 100-200 µg of protein per well).

-

-

Incubate the plates at 37°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of SB-269970 by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of SB-269970 that inhibits 50% of the specific binding of [³H]-5-CT) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

cAMP Accumulation Assay for Inverse Agonist and Antagonist Activity

This protocol, based on the methodology of Mahé et al. (2004) and Hagan et al. (2000), is designed to measure changes in intracellular cAMP levels.

Objective:

-

To determine the inverse agonist activity of SB-269970 by measuring its ability to decrease basal cAMP levels.

-

To determine the antagonist activity by measuring its ability to inhibit agonist-stimulated cAMP production.

Materials:

-

Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human 5-HT7a receptor.

-

SB-269970

-

5-CT (agonist)

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Lysis buffer

Procedure for Inverse Agonism:

-

Culture the cells in appropriate plates until they reach the desired confluency.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 10-15 minutes at 37°C.

-

Add SB-269970 at various concentrations to the cells.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the concentration of SB-269970 to determine the IC50 and the maximal inhibition of basal cAMP levels.

Procedure for Antagonism (Schild Analysis):

-

Perform concentration-response curves for the agonist (5-CT) in the absence and presence of several fixed concentrations of SB-269970.

-

Pre-incubate the cells with the fixed concentrations of SB-269970 and the phosphodiesterase inhibitor for 15 minutes at 37°C.

-

Add varying concentrations of 5-CT and incubate for a further 30 minutes.

-

Lyse the cells and measure the cAMP concentration.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) for each concentration of SB-269970.

-

Construct a Schild plot by graphing log(dose ratio - 1) versus the log of the molar concentration of SB-269970. The x-intercept of this plot provides the pA2 value.[4]

Conclusion

SB-269970 is a pharmacologically complex ligand that serves as both a high-affinity competitive antagonist and a potent inverse agonist at the 5-HT7 receptor. Its antagonist properties are demonstrated by its ability to competitively block agonist-induced signaling, as quantified by its pA2 and pKB values.[4] Concurrently, its inverse agonist activity is evident from its capacity to reduce the constitutive, agonist-independent activity of the 5-HT7 receptor, leading to a decrease in basal cAMP levels.[7] This dual mechanism of action underscores the importance of a constitutively active state for the 5-HT7 receptor and highlights SB-269970 as an invaluable tool for probing the physiological consequences of both blocking agonist-mediated signaling and suppressing basal receptor activity. A thorough understanding of these distinct properties is crucial for the accurate interpretation of experimental results and for the rational design of novel therapeutic agents targeting the 5-HT7 receptor.

References

- 1. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effect of SB-269970, a 5-HT(7) receptor antagonist, on 5-HT release from serotonergic terminals and cell bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-HT7 Receptor: An In-Depth Technical Guide to its Role in Central Nervous System Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The serotonin 7 (5-HT7) receptor, the most recently identified member of the serotonin receptor family, has emerged as a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders. Its widespread distribution in key brain regions implicated in mood, cognition, and psychosis, coupled with its distinct signaling properties, underscores its potential role in the pathophysiology of depression, anxiety disorders, schizophrenia, and cognitive deficits. This technical guide provides a comprehensive overview of the current understanding of the 5-HT7 receptor's function in the CNS, its involvement in various pathologies, and the methodologies employed to investigate its therapeutic potential. We present a consolidation of quantitative data for key ligands, detailed experimental protocols for preclinical assessment, and visual representations of its signaling cascades and experimental workflows to serve as a critical resource for researchers and drug development professionals in this dynamic field.

Introduction to the 5-HT7 Receptor

Discovered in 1993, the 5-HT7 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] Additionally, evidence suggests its ability to couple to the G12 protein, thereby activating Rho signaling pathways involved in regulating cell morphology. The receptor is prominently expressed in the hippocampus, thalamus, hypothalamus, and cortex, regions integral to learning, memory, mood regulation, and sleep.[2] Several atypical antipsychotics and antidepressants exhibit affinity for the 5-HT7 receptor, suggesting that modulation of this receptor may contribute to their therapeutic effects.[3][4]

Role of the 5-HT7 Receptor in CNS Disorders

Depression

A substantial body of preclinical evidence implicates the 5-HT7 receptor in the pathophysiology of depression. Blockade of the 5-HT7 receptor with selective antagonists has been shown to produce antidepressant-like effects in various animal models.[2][5] Furthermore, 5-HT7 receptor knockout mice exhibit a phenotype that is resistant to depressive-like behaviors.[6] The antidepressant effects of some atypical antipsychotics, such as amisulpride and lurasidone, are thought to be at least partially mediated by their antagonist activity at the 5-HT7 receptor.[4] One clinical trial with the selective 5-HT7 receptor antagonist JNJ-18038683 showed potential antidepressant efficacy in patients with major depressive disorder.[4]

Anxiety Disorders

The role of the 5-HT7 receptor in anxiety is more complex, with mixed results from preclinical studies.[5] While some studies report anxiolytic-like effects of 5-HT7 receptor antagonists, others have failed to observe such an effect.[6] The discrepancies may be attributable to differences in the animal models, species, and specific compounds used. Further research is needed to clarify the therapeutic potential of targeting the 5-HT7 receptor for anxiety disorders.

Schizophrenia

The 5-HT7 receptor has been implicated in schizophrenia due to the high affinity of several atypical antipsychotics for this receptor.[3] Post-mortem studies have revealed altered 5-HT7 receptor expression in the brains of individuals with schizophrenia.[4] Preclinical studies suggest that 5-HT7 receptor antagonism may be beneficial for the cognitive deficits associated with schizophrenia.[7] For instance, 5-HT7 receptor antagonists have been shown to improve performance in models of learning and memory.[7] While some studies have shown that 5-HT7 antagonists can normalize sensorimotor gating deficits in certain animal models of schizophrenia, the results are not consistent across all models.[4]

Cognitive Disorders

The localization of the 5-HT7 receptor in brain regions critical for learning and memory has spurred investigation into its role in cognitive processes. Both agonism and antagonism of the 5-HT7 receptor have been reported to modulate cognitive function, suggesting a complex regulatory role. Blockade of the 5-HT7 receptor has been shown to enhance certain aspects of learning and memory in preclinical models, pointing to its potential as a target for treating cognitive impairment in disorders like schizophrenia and Alzheimer's disease.[7]

Quantitative Data on 5-HT7 Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected antipsychotics, antidepressants, and research ligands for the 5-HT7 receptor. This data provides a comparative overview of the pharmacological profiles of these compounds.

Table 1: Binding Affinities (Ki, nM) of Atypical Antipsychotics for the 5-HT7 Receptor

| Compound | 5-HT7 (Ki, nM) | Reference(s) |

| Amisulpride | 1.8 | [3] |

| Aripiprazole | 15 | [3] |

| Clozapine | 6.3 | [3] |

| Lurasidone | 0.5 | [3] |

| Olanzapine | 10 | [3] |

| Risperidone | 4.3 | [3] |

| Zotepine | 1.2 | [3] |

Table 2: Binding Affinities (Ki, nM) and Functional Potencies (EC50/IC50, nM) of Selective 5-HT7 Receptor Ligands

| Compound | Action | Ki (nM) | EC50/IC50 (nM) | Reference(s) |

| 5-CT | Agonist | - | 1.3 - 15 | [8][9] |

| LP-211 | Agonist | 0.58 (rat), 15 (human) | 600 | [10][11] |

| SB-269970 | Antagonist | ~1.25 | IC50: ~1.05 | [12] |

(Note: Ki and EC50/IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay methodology.)

Signaling Pathways of the 5-HT7 Receptor

The 5-HT7 receptor primarily signals through two distinct pathways: the canonical Gs-cAMP pathway and the G12-Rho pathway.

Gs-cAMP Signaling Pathway

Activation of the 5-HT7 receptor leads to the dissociation of the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, influencing gene transcription and cellular function.

5-HT7 Receptor Gs-cAMP Signaling Pathway.

G12-Rho Signaling Pathway

The 5-HT7 receptor can also couple to G12 proteins. This interaction activates small GTPases of the Rho family, such as RhoA and Cdc42. These proteins are key regulators of the actin cytoskeleton and are involved in controlling cell shape, motility, and neurite outgrowth.

5-HT7 Receptor G12-Rho Signaling Pathway.

Interaction with Other Neurotransmitter Systems

The 5-HT7 receptor's influence on CNS function is not isolated; it interacts with other major neurotransmitter systems, including the dopaminergic and glutamatergic systems.

-

Dopamine: 5-HT7 receptor activation has been shown to modulate dopamine release in brain regions like the prefrontal cortex.[13][14] This interaction is particularly relevant to the therapeutic mechanisms of atypical antipsychotics, which often target both serotonin and dopamine receptors.

-

Glutamate: The 5-HT7 receptor can influence glutamatergic neurotransmission.[15][16] Studies have shown that 5-HT7 receptor activation can modulate glutamate release and the activity of glutamate receptors, which has implications for cognitive function and synaptic plasticity.[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacology of 5-HT7 receptor ligands and their effects on behavior.

In Vitro Assays

This assay measures the affinity of a test compound for the 5-HT7 receptor by assessing its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the 5-HT7 receptor (e.g., from HEK293 or CHO cells)

-

Radioligand (e.g., [3H]5-CT or [3H]SB-269970)[17]

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Non-specific binding control (e.g., 10 µM 5-HT)

-

96-well plates

-

Filter mats (e.g., GF/C)

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound or vehicle.

-

For non-specific binding wells, add the non-specific binding control instead of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[18]

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP mediated by 5-HT7 receptor activation.

Materials:

-

Cells stably expressing the 5-HT7 receptor (e.g., CHO-K1 or DLD1 cells)[19][20]

-

Test compounds (agonists and/or antagonists)

-

Reference agonist (e.g., 5-CT)

-

cAMP assay kit (e.g., HTRF or FRET-based)[21]

-

Cell culture medium and reagents

-

Plate reader compatible with the assay kit

Procedure:

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

For agonist testing: Add serial dilutions of the test compound to the cells and incubate for a specified time (e.g., 30 minutes at 37°C).[9]

-

For antagonist testing: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of the reference agonist (e.g., EC80 of 5-CT). Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

-

Generate dose-response curves and calculate EC50 values for agonists or IC50 values for antagonists.

In Vivo Behavioral Assays

This test is a widely used model to screen for antidepressant-like effects of compounds.

Apparatus:

-

A transparent cylindrical tank (e.g., 40-50 cm high, 20-30 cm in diameter).[22]

-

The tank is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15-18 cm for mice, 30 cm for rats).[5][23]

Procedure:

-

Pre-test session (for rats): On day 1, place each rat in the cylinder for 15 minutes.[24]

-

Test session (24 hours later): Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Place each animal individually into the swim cylinder for a 5-6 minute session.[23]

-

Record the session with a video camera.

-

Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.[25]

-

A decrease in immobility time is indicative of an antidepressant-like effect.

The EPM is used to assess anxiety-like behavior in rodents.

Apparatus:

-

A plus-shaped maze elevated above the floor (e.g., 50 cm).[26]

-

Two opposite arms are open (e.g., 35 cm x 5 cm for mice), and the other two are enclosed by high walls (e.g., 15 cm high).[26][27]

-

The maze is often placed in a dimly lit room.

Procedure:

-

Administer the test compound or vehicle to the animals prior to testing.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.[26]

-

Record the session with a video camera.

-

Measure the number of entries into and the time spent in the open and closed arms.

-

An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

PPI is a measure of sensorimotor gating, which is deficient in schizophrenia.

Apparatus:

-

A startle chamber that can deliver acoustic stimuli and measure the startle response.

Procedure:

-

Acclimate the animal to the startle chamber with background white noise (e.g., 70 dB).[28]

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-plus-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 74-82 dB) precedes the strong pulse by a short interval (e.g., 100 ms).[28]

-

No-stimulus trials: Only background noise is present.

-

-

Measure the startle response (a whole-body flinch) in each trial.

-

Calculate the percentage of PPI as: 100 * [(startle response in pulse-alone trial - startle response in prepulse-plus-pulse trial) / startle response in pulse-alone trial].

-

Compounds that reverse a deficit in PPI (e.g., induced by a psychomimetic drug like ketamine) may have antipsychotic-like properties.[4]

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Procedure:

-

Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex).[29][30]

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[30]

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer the test compound and continue collecting samples.

-

Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.[29]

-

Changes in neurotransmitter levels following drug administration provide insights into the drug's mechanism of action.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the screening and characterization of 5-HT7 receptor ligands.

Drug Discovery Workflow for 5-HT7 Receptor Antagonists.

Conclusion and Future Directions

The 5-HT7 receptor represents a promising and multifaceted target for the development of novel therapeutics for a variety of CNS disorders. The wealth of preclinical data, particularly in the context of depression and cognitive dysfunction, provides a strong rationale for continued investigation. The detailed methodologies and quantitative data presented in this guide are intended to facilitate these efforts.

Future research should focus on several key areas:

-

Development of more selective ligands: The availability of highly selective agonists and antagonists is crucial for dissecting the precise physiological roles of the 5-HT7 receptor and for minimizing off-target effects in therapeutic agents.

-

Elucidation of downstream signaling: A deeper understanding of the specific downstream effectors of the Gs-cAMP and G12-Rho pathways will provide more refined targets for drug development.

-

Clinical translation: While preclinical findings are encouraging, more well-controlled clinical trials are necessary to validate the therapeutic efficacy of 5-HT7 receptor modulation in patient populations.[31]

References

- 1. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 2. Evaluation of 5-HT7 receptor antagonism for the treatment of anxiety, depression, and schizophrenia through the use of receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. animal.research.wvu.edu [animal.research.wvu.edu]

- 6. researchgate.net [researchgate.net]

- 7. mmpc.org [mmpc.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. LP-211 is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SB-269970 - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The activation of 5-HT receptors in prefrontal cortex enhances dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cambridge.org [cambridge.org]

- 16. Item - 5-HT receptor-mediated modulation of glutamate transmission in the hippocampus and prefrontal cortex and its relation to cognition and depression - Karolinska Institutet - Figshare [openarchive.ki.se]

- 17. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. maze.conductscience.com [maze.conductscience.com]

- 23. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 24. researchgate.net [researchgate.net]

- 25. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 26. protocols.io [protocols.io]

- 27. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 29. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 30. Frontiers | 5-HT7 receptor modulates GABAergic transmission in the rat dorsal raphe nucleus and controls cortical release of serotonin [frontiersin.org]

- 31. academic.oup.com [academic.oup.com]

The Selective 5-HT7 Antagonist SB-269970: A Technical Guide to its Role in Dopamine Release Regulation

Foreword: This document provides a comprehensive technical overview of the selective 5-HT7 receptor antagonist, SB-269970, and its intricate relationship with dopamine neurotransmission. It is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic and dopaminergic systems and their therapeutic implications. This guide delves into the core mechanism of action of SB-269970, presents key quantitative data, outlines detailed experimental protocols for its investigation, and visualizes the underlying signaling pathways.

Introduction to SB-269970

SB-269970, with the IUPAC name (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine, is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor. Developed by GlaxoSmithKline, it has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT7 receptor. The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of central nervous system functions, including the regulation of mood, circadian rhythms, and cognition. Notably, emerging evidence strongly suggests a significant role for the 5-HT7 receptor in modulating dopamine release, particularly within the mesocorticolimbic pathway.

Mechanism of Action: 5-HT7 Receptor Antagonism and Dopamine Modulation

The primary mechanism of action of SB-269970 is its high-affinity binding to and blockade of the 5-HT7 receptor. The 5-HT7 receptor is primarily coupled to Gs and G12 proteins, initiating distinct downstream signaling cascades upon activation by serotonin.

Gs-Mediated Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, ultimately influencing neuronal excitability and neurotransmitter release.[1]

G12-Mediated Pathway: The 5-HT7 receptor can also couple to the G12 protein, which activates Rho GTPases, such as RhoA and Cdc42.[2][3] This pathway is primarily involved in regulating cytoskeletal dynamics, neuronal morphology, and gene transcription.[3]

By antagonizing the 5-HT7 receptor, SB-269970 inhibits these downstream signaling events. The modulation of dopamine release by SB-269970 is thought to occur through the interruption of serotonergic influence on dopaminergic neurons, particularly in the ventral tegmental area (VTA).

Quantitative Data: Binding Affinities and In Vivo Effects

The following tables summarize key quantitative data for SB-269970, providing a comparative overview of its binding profile and its effects on dopamine neurotransmission.

Table 1: Binding Affinity of SB-269970 for the 5-HT7 Receptor

| Receptor/Tissue | Radioligand | Parameter | Value | Reference |

| Human cloned 5-HT7(a) | [3H]-5-CT | pKi | 8.9 ± 0.1 | [4] |

| Guinea-pig cerebral cortex | [3H]-5-CT | pKi | 8.3 ± 0.2 | [4] |

| Human 5-HT7 | Ki | ~1 nM | [5] |

Table 2: In Vivo Effects of SB-269970 on Dopamine Neuron Activity and Release

| Brain Region | Experimental Model | Effect | Dosage | Reference |

| Ventral Tegmental Area (VTA) | Anesthetized rats | Prevented amphetamine-induced inhibition of dopamine neuronal firing | 0.1, 0.5, and 1 mg/kg, i.p. | [6] |

| Substantia Nigra pars compacta | Anesthetized rats | No effect on amphetamine-induced inhibition of dopamine neuronal firing | 0.1, 0.5, and 1 mg/kg, i.p. | [6] |

| Medial Prefrontal Cortex | Rats | Increased basal dopamine release | Not specified | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of SB-269970 on dopamine release.

In Vivo Microdialysis for Measuring Dopamine Release in the Rat Prefrontal Cortex

Objective: To measure extracellular dopamine levels in the medial prefrontal cortex of awake, freely moving rats following administration of SB-269970.

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane)

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.[8]

-

SB-269970 solution

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat with an appropriate anesthetic (e.g., chloral hydrate, 400 mg/kg, i.p.).[9]

-

Mount the animal in a stereotaxic frame.

-

Implant a guide cannula targeted to the medial prefrontal cortex (coordinates relative to bregma: AP +3.2 mm, ML -0.8 mm, DV -2.5 mm).

-

Secure the cannula with dental cement and anchor screws.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate of 1.5 µL/min.

-

Allow a 90-120 minute equilibration period to establish a stable baseline of dopamine levels.

-

-

Sample Collection and Drug Administration:

-

Collect dialysate samples every 20 minutes into vials containing a small volume of antioxidant solution (e.g., perchloric acid) to prevent dopamine degradation.

-

After collecting at least three stable baseline samples, administer SB-269970 (e.g., intraperitoneally).

-

Continue collecting dialysate samples for at least 2-3 hours post-administration.

-

-

Dopamine Analysis by HPLC-ECD:

-

Inject a 20 µL aliquot of each dialysate sample into the HPLC-ECD system.

-

Use a reverse-phase C18 column for separation.

-

The mobile phase can consist of a sodium phosphate/citrate buffer with methanol and an ion-pairing agent (e.g., octyl sodium sulfate).[9]

-

Set the electrochemical detector potential to an optimal voltage for dopamine oxidation (e.g., +0.75 V vs. Ag/AgCl).

-

Quantify dopamine concentrations by comparing peak heights or areas to a standard curve.

-

Extracellular Single-Unit Recording of Dopamine Neurons in the Ventral Tegmental Area

Objective: To measure the firing rate and pattern of individual dopamine neurons in the VTA of anesthetized rats in response to SB-269970.

Materials:

-

Male Sprague-Dawley rats (250-350g)

-

Stereotaxic apparatus

-

Glass microelectrodes (filled with 2 M NaCl)

-

Amplifier and data acquisition system (e.g., Spike2)

-

Anesthetic (e.g., chloral hydrate, 400 mg/kg, i.p.)[10]

-

SB-269970 solution

Procedure:

-

Animal Preparation and Electrode Placement:

-

Identification of Dopamine Neurons:

-

Identify putative dopamine neurons based on their well-established electrophysiological characteristics:

-

-

Baseline Recording and Drug Administration:

-

Once a stable, single dopamine neuron is isolated, record its baseline firing activity for at least 10-15 minutes.

-

Administer SB-269970 (e.g., intravenously or intraperitoneally).

-

Continue recording the neuron's activity for an extended period to observe any changes in firing rate or pattern.

-

-

Data Analysis:

-

Analyze the recorded spike trains to determine the mean firing rate (spikes/second), firing pattern (e.g., burst analysis), and inter-spike interval histograms.

-

Compare the post-drug firing characteristics to the baseline period to quantify the effect of SB-269970.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT7 receptor is coupled to G alpha subunits of heterotrimeric G12-protein to regulate gene transcription and neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the serotonin 5-HT(7) receptor antagonist SB-269970 on the inhibition of dopamine neuronal firing induced by amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complexity of VTA DA neural activities in response to PFC transection in nicotine treated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Firing Frequency in a Computational Model of a Midbrain Dopaminergic Neuron - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of Functional Connectivity Between Dopamine Neurons of the Rat Ventral Tegmental Area in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SB-269970 in Rat Behavioral Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of SB-269970, a selective serotonin 5-HT7 receptor antagonist, in common rat behavioral experiments. The information is intended to guide researchers in designing and executing studies to investigate the effects of SB-269970 on anxiety, cognition, and cognitive flexibility.

Introduction to SB-269970

SB-269970 is a potent and selective antagonist of the 5-HT7 receptor, with a pKi of 8.3, and exhibits over 50-fold selectivity against other serotonin receptors.[1] It is a valuable research tool for elucidating the role of the 5-HT7 receptor in various physiological and pathological processes. The 5-HT7 receptor is coupled to a Gs-protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, SB-269970 can modulate downstream signaling pathways and influence a range of behaviors. In preclinical studies, SB-269970 has demonstrated potential anxiolytic, antidepressant, and pro-cognitive effects.[2][3]

Signaling Pathway of the 5-HT7 Receptor

The canonical signaling pathway for the 5-HT7 receptor involves its coupling to a Gs alpha subunit. Upon serotonin binding, the activated Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses.

Caption: 5-HT7 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from rat behavioral experiments involving SB-269970 administration.

Table 1: Attentional Set-Shifting Task (ASST) - Ketamine-Induced Deficit Model [4]

| Treatment Group | Dose (mg/kg, i.p.) | Trials to Criterion (Extra-Dimensional Shift) |

| Vehicle + Vehicle | - | ~15 |

| Ketamine + Vehicle | 10 | ~35 |

| Ketamine + SB-269970 | 0.3 | ~30 |

| Ketamine + SB-269970 | 1.0 | ~18 |

Table 2: Novel Object Recognition (NOR) - Ketamine-Induced Deficit Model [4]

| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index |

| Vehicle + Vehicle | - | ~0.4 |

| Ketamine + Vehicle | 10 | ~0.05 |

| Ketamine + SB-269970 | 1.0 | ~0.35 |

Table 3: Elevated Plus Maze (EPM) - Anxiety Model [2]

| Treatment | Dose (mg/kg) | Effect on Anxiety-Like Behavior |

| SB-269970 | 0.5 - 1.0 | Anxiolytic-like effect observed |

Experimental Protocols

General Preparation and Administration of SB-269970

Vehicle: SB-269970 hydrochloride can be dissolved in distilled water.[4]

Administration: For most behavioral studies in rats, SB-269970 is administered via intraperitoneal (i.p.) injection.

Dosage Range: Effective doses in rats typically range from 0.3 to 30 mg/kg, depending on the behavioral paradigm.[1][2][4]

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ontogeny of Rat Recognition Memory Measured by the Novel Object Recognition Task - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: SB-269970 Solubility in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of SB-269970, a potent and selective 5-HT7 receptor antagonist, in water and saline solutions. The following protocols and data are intended to guide researchers in the preparation of SB-269970 solutions for in vitro and in vivo studies.

Data Presentation: Solubility of SB-269970 and its Hydrochloride Salt

The solubility of SB-269970 can vary significantly depending on whether it is in its free base or salt form (hydrochloride). The following tables summarize the available quantitative data for the solubility of both forms in different aqueous and co-solvent systems.

Table 1: Solubility of SB-269970 (Free Base)

| Solvent System | Concentration | Remarks |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (14.18 mM) | Clear solution. Saturation unknown.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (14.18 mM) | Clear solution. Saturation unknown.[1] |

| 10% DMSO, 90% Corn oil | ≥ 5 mg/mL (14.18 mM) | Clear solution. Saturation unknown.[1] |

Table 2: Solubility of SB-269970 Hydrochloride

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Water | 7.78 | 20 |

| PBS | 10 | 25.71 |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 6.43 |

| Normal Saline with 2% DMSO and 10% Encapsin HPB™ | 100 µg/mL (0.284 mM) | N/A |

Experimental Protocols

Protocol 1: Preparation of SB-269970 (Free Base) for In Vivo Administration

This protocol describes the preparation of a clear solution of SB-269970 free base at a concentration of ≥ 5 mg/mL.[1]

Materials:

-

SB-269970 (free base)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% sodium chloride in ddH₂O)

Procedure:

-

Prepare a 50 mg/mL stock solution of SB-269970 in DMSO.

-

To prepare 1 mL of the final working solution, take 100 µL of the 50 mg/mL DMSO stock solution.

-

Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until a homogenous solution is formed.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of Saline to bring the final volume to 1 mL. Mix until the solution is clear.

Protocol 2: Preparation of SB-269970 Hydrochloride in Water

This protocol is suitable for preparing aqueous stock solutions of SB-269970 hydrochloride.

Materials:

-

SB-269970 hydrochloride

-

Sterile, deionized or distilled water

Procedure:

-

Weigh the desired amount of SB-269970 hydrochloride.

-

Add the appropriate volume of water to achieve the target concentration (up to 7.78 mg/mL).

-

Vortex or sonicate the solution to aid dissolution.

-

For cell culture or other sterile applications, it is recommended to filter the final solution through a 0.22 µm sterile filter.[2]

Protocol 3: Preparation of SB-269970 Hydrochloride for In Vivo Intravenous Infusion

This protocol was used for pharmacokinetic studies involving intravenous infusion in rats.[3]

Materials:

-

SB-269970 hydrochloride

-

Normal saline (0.9% NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Encapsin HPB™

Procedure:

-

Prepare a solution of SB-269970 hydrochloride in normal saline containing 2% (v/v) DMSO and 10% (w/v) Encapsin HPB™.

-

The reported concentration for this study was 100 µg/mL (0.284 mM) of the free base equivalent.

Signaling Pathway and Experimental Workflow